molecular formula C10H11F3N2O6 B057137 5-(Trifluoromethyl)uridine CAS No. 21618-67-7

5-(Trifluoromethyl)uridine

Cat. No.: B057137
CAS No.: 21618-67-7
M. Wt: 312.2 g/mol
InChI Key: UEJHQHNFRZXWRD-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)uridine is a purine nucleoside analogue with the molecular formula C10H11F3N2O6. It is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is a modified form of uridine, where a trifluoromethyl group is attached to the fifth position of the uracil ring. The trifluoromethyl group enhances the compound’s biological activity and stability, making it a valuable tool in scientific research and medical applications .

Mechanism of Action

Target of Action

5-(Trifluoromethyl)uridine is a purine nucleoside analogue . It is structurally related to idoxuridine and is an active antiviral agent . The primary target of this compound is thymidine phosphorylase , an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This enzyme is responsible for the rapid degradation of trifluridine to an inactive metabolite .

Mode of Action

In anticancer therapy, this compound acts as a thymidine-based nucleoside metabolic inhibitor . It gets incorporated into the DNA of cancer cells following cell uptake, which leads to the aberration of DNA function during cell replication . This results in the inhibition of DNA synthesis and the induction of apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of DNA synthesis . This results in the disruption of DNA function during cell replication, leading to cell death .

Pharmacokinetics

This compound is mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite, 5-(trifluoromethyl) uracil (FTY) . No other major metabolites were detected in plasma or urine . The elimination half-life of trifluridine was found to be 1.4 hours on the first day and increases to 2.1 hours on the twelfth day .

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis and the induction of apoptosis . This leads to the death of cancer cells, thereby exhibiting its antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of thymidine phosphorylase in the gastrointestinal tract, liver, and tumor tissue can affect the bioavailability of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)uridine typically involves the halogenation of hydroxyl-protected ribose, followed by condensation with 5-trifluoromethyl uracil. The intermediate product is then deprotected to yield this compound. The process includes several steps such as dehydration, halogenation, and reduction reactions .

Industrial Production Methods

For industrial production, the synthesis of 5-trifluoromethyl uracil, a key intermediate, is achieved through chlorination, photochlorination, fluoride hydrolysis, and recrystallization. This method is cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized uridine analogues .

Scientific Research Applications

5-(Trifluoromethyl)uridine has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Trifluridine: A closely related compound used as an antiviral and anticancer agent.

    5-Fluorouracil: Another fluorinated pyrimidine nucleoside analogue used primarily in cancer treatment.

Uniqueness

5-(Trifluoromethyl)uridine is unique due to its trifluoromethyl group, which enhances its stability and biological activity compared to other nucleoside analogues. This makes it particularly effective in targeting specific malignancies and viral infections .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHQHNFRZXWRD-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944217
Record name 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21618-67-7
Record name 5-(Trifluoromethyl)uridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(TRIFLUOROMETHYL)URIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)uridine
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)uridine
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)uridine
Reactant of Route 4
Reactant of Route 4
5-(Trifluoromethyl)uridine
Reactant of Route 5
Reactant of Route 5
5-(Trifluoromethyl)uridine
Reactant of Route 6
Reactant of Route 6
5-(Trifluoromethyl)uridine
Customer
Q & A

Q1: How does 5-(Trifluoromethyl)uridine exert its antitumor activity?

A1: this compound (also known as Trifluridine or F3Thd) functions as an antitumor antimetabolite. Research indicates that it exerts its effect through incorporation into DNA, primarily targeting rapidly dividing cancer cells. [] More specifically, the metabolite of F3Thd, 5-trifluoromethyl-2′-deoxyuridine 5′-monophosphate, acts as a mechanism-based inhibitor of thymidylate synthase. [] This inhibition disrupts DNA synthesis and ultimately leads to cell death in sensitive cancer cell lines. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C10H11F3N2O6. Its molecular weight is 312.2 g/mol. []

Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound and its derivatives?

A3: Yes, researchers have explored the SAR of F3Thd, particularly focusing on O-alkyl derivatives. Studies have shown that modifications at the 3' and 5' positions of the deoxyribose sugar moiety with benzyl or ethyl groups can significantly impact antitumor activity. For instance, 3'-O-(p-chlorobenzyl)-F3Thd demonstrated a tenfold increase in activity compared to unmodified F3Thd against sarcoma 180 in mice. [] This suggests that specific structural modifications can enhance the potency of F3Thd.

Q4: Are there any known resistance mechanisms associated with this compound?

A4: While not extensively studied for this compound specifically, resistance to fluoropyrimidines, in general, is a significant clinical challenge. Mechanisms of resistance often involve alterations in the target enzyme, thymidylate synthase, such as increased expression levels. [] Research suggests that a novel combination antimetabolite, TAS-102, which includes F3Thd as one of its active components, retains its efficacy in fluorouracil (5-FU)-resistant cancer cells. This suggests that TAS-102 may overcome some of the common resistance mechanisms associated with 5-FU, potentially through the incorporation of F3Thd into DNA. []

Q5: What analytical methods are typically employed for characterizing and quantifying this compound?

A5: Various analytical techniques can be employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. [] For quantification, high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly used due to its sensitivity and selectivity. []

Q6: Have there been any investigations into drug delivery strategies for enhancing the targeting and efficacy of this compound?

A6: While the provided abstracts do not explicitly discuss drug delivery strategies specific to this compound, one abstract mentions a pharmaceutical combination incorporating F3Thd with two other chemotherapeutic agents, nintedanib, and tipiracil. [] This suggests ongoing research into combination therapies that may improve the delivery and efficacy of F3Thd, potentially by targeting different aspects of tumor growth and progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.